molecular formula C14H21BO3 B2611938 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester CAS No. 2377607-96-8

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester

Cat. No.: B2611938
CAS No.: 2377607-96-8
M. Wt: 248.13
InChI Key: DHMSQZHEQIAFGF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester (CAS: GF33139) is a boronic ester derivative with the molecular formula C₁₄H₂₁BO₃ and a molecular weight of 248.13 g/mol . It is primarily used in research settings for applications such as drug delivery systems, polymer synthesis, and reactive oxygen species (ROS)-responsive materials. The compound is supplied as a 10 mM solution in organic solvents (e.g., DMSO), requiring storage at 2–8°C for short-term use and -80°C for long-term stability . Its purity exceeds 98%, validated by analytical certificates (COA) and safety data sheets (SDS) . The hydroxymethyl group at the 3-position and methyl group at the 5-position contribute to its unique reactivity and solubility profile, making it suitable for controlled-release applications in nanomedicine .

Properties

IUPAC Name

[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMSQZHEQIAFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-(Hydroxymethyl)-5-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The product is usually purified by column chromatography to obtain a high yield and purity .

Chemical Reactions Analysis

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester serves as a crucial building block in organic synthesis. It is particularly valuable in:

  • Suzuki-Miyaura Coupling Reactions: This compound participates in cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules .
  • Formation of Biologically Active Compounds: It is used to synthesize derivatives that exhibit biological activity, such as inhibitors for various enzymes and receptors .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Drug Delivery Systems: Its ability to form reversible covalent bonds with diols makes it suitable for designing drug delivery systems that can release therapeutic agents in a controlled manner .
  • Cancer Treatment: Research indicates that it may form stable complexes with biomolecules, which could be leveraged in cancer therapies .

Materials Science

In materials science, this compound is utilized for:

  • Advanced Material Production: It plays a role in creating new materials with specific properties due to its chemical reactivity and ability to form networks with other polymers .
  • Catalytic Applications: The compound can function as a catalyst in various industrial processes, enhancing reaction efficiencies and product yields .

Case Study 1: Synthesis of Antiviral Compounds

Research has demonstrated the use of this compound in synthesizing antiviral agents effective against drug-resistant viruses through Suzuki coupling reactions. The resulting compounds showed promising activity against HIV protease inhibitors .

Case Study 2: Development of Drug Delivery Systems

A study focused on the design of a drug delivery system utilizing this boronic ester revealed its potential to enhance the bioavailability of therapeutic agents while providing controlled release profiles. This application highlights its versatility in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and drug delivery systems. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Degradation Rates Under H₂O₂
Compound Degradation Half-Life (pH 7.4) ROS Sensitivity
This compound 6–8 hours Moderate
HPAP 1–2 hours High
4-Nitrophenylboronic acid pinacol ester 30 minutes Very High
Table 2: Suzuki-Miyaura Coupling Efficiency
Compound Reaction Yield (%) Substrate Compatibility
3-(Ethoxycarbonyl)-5-methylphenylboronic acid pinacol ester 92 Aryl halides, triflates
This compound 75 Limited to electron-poor arenes
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 48 Halogen-rich substrates

Biological Activity

3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H19BO2C_{13}H_{19}BO_2. It features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

PropertyValue
Molecular Weight219.10 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

Antimicrobial Properties

Research has indicated that boronic esters can exhibit antimicrobial activity. The introduction of the hydroxymethyl group enhances the interaction of the compound with bacterial cell walls, potentially leading to increased permeability and subsequent bactericidal effects. Studies have shown that derivatives of boronic acids can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Boron compounds have been studied for their ability to disrupt microtubule dynamics, which is critical in cancer cell division. Preliminary investigations suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically .

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A recent study evaluated the antimicrobial effects of various boronic acid derivatives against E. coli strains. The results demonstrated that compounds with hydroxymethyl substitutions exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial properties .
    CompoundMIC (µg/mL)
    This compound32
    Control (No Treatment)>128
  • Cytotoxicity Against Cancer Cells
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its boron atom. This interaction can modulate enzyme activity or interfere with cellular signaling pathways.

  • Interaction with Enzymes : The boron atom can form transient covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, altering their activity.
  • Microtubule Stabilization : Similar to other boron compounds, it may stabilize microtubules, affecting cell division and growth in cancer cells.

Q & A

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

  • Methodological Answer : It serves as a key intermediate in constructing indole- and pyridine-based scaffolds. For example, coupling with halogenated heterocycles (e.g., 5-bromo-1,3-dichloro-2-isopropoxybenzene) under Pd catalysis enables access to tricyclic structures found in antiviral agents .

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